molecular formula C7H9N3O4 B15247211 Ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate

Ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B15247211
M. Wt: 199.16 g/mol
InChI Key: OHQHHMAMEJCBKT-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxyamino group, an oxo group, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with urea or thiourea under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The intermediate product is then subjected to hydrolysis and subsequent cyclization to form the desired pyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Types of Reactions:

    Oxidation: The hydroxyamino group in the compound can undergo oxidation to form a nitroso derivative.

    Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-oxo-1,4-dihydropyrimidine-5-carboxylate
  • Ethyl 2-(methylamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
  • Ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-6-carboxylate

Comparison: Ethyl 2-(hydroxyamino)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is unique due to the presence of the hydroxyamino group at the 2-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable target for further research.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

ethyl 2-(hydroxyamino)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H9N3O4/c1-2-14-6(12)4-3-8-7(10-13)9-5(4)11/h3,13H,2H2,1H3,(H2,8,9,10,11)

InChI Key

OHQHHMAMEJCBKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NO

Origin of Product

United States

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